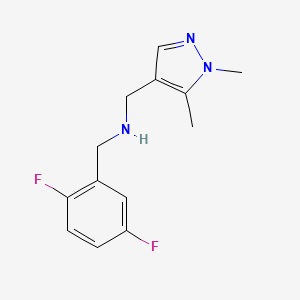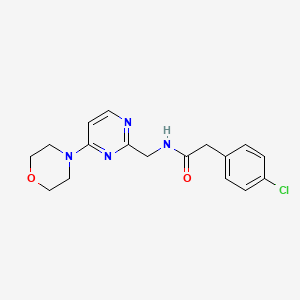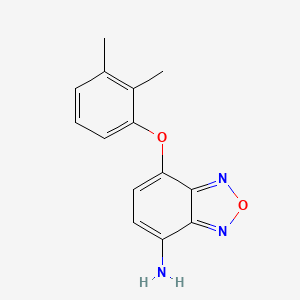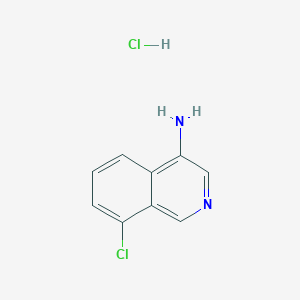![molecular formula C23H21N5O3S2 B2963267 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1242971-80-7](/img/structure/B2963267.png)
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of multiple aromatic rings would likely result in complex NMR spectra.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds incorporating elements of the chemical structure have been synthesized and evaluated for various biological activities. For instance, derivatives have been prepared and tested for anticancer activity, showing significant cytotoxic effects against specific leukemia cell lines, indicating their potential in cancer research and therapy (Horishny, Arshad, & Matiychuk, 2021). Moreover, the synthesis of fused and isolated azoles and N-heteroaryl derivatives based on related structural frameworks has been reported, highlighting the versatility and broad applicability of these compounds in creating pharmaceuticals and materials with novel properties (El Azab & Elkanzi, 2014).
Antimicrobial and Antimalarial Effects
Research into compounds structurally related to "2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide" has demonstrated promising antimicrobial and antimalarial effects. Novel thiazolopyrimidines and their derivatives have been synthesized and shown to possess significant antimicrobial activity, as well as potential antimalarial properties against Plasmodium berghei in mice, suggesting their utility in combating infectious diseases (Werbel, Elslager, & Chu, 1973).
Antinociceptive and Anti-inflammatory Properties
Derivatives containing the furan and thiazolo[3,2-a]pyrimidin moieties have been evaluated for their antinociceptive and anti-inflammatory properties, demonstrating significant activity in models of pain and inflammation. This suggests the potential of these compounds in the development of new treatments for pain and inflammatory conditions (Selvam, Karthik, Palanirajan, & Ali, 2012).
Advanced Synthesis Techniques
Innovative synthesis techniques have been applied to create derivatives with enhanced properties and potential applications. For instance, microwave-assisted synthesis methods have been utilized to produce novel thiazolidinone derivatives, showcasing the efficiency of modern synthetic approaches in generating compounds with potential biological activity (Ustalar & Yılmaz, 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, have been developed to target adenosine receptors .
Mode of Action
Computational studies suggested different binding modes for developed compounds at the three receptors . The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .
Biochemical Pathways
Compounds with similar structures have been shown to interact with adenosine receptors, which play a crucial role in many biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate), signal transduction (as cyclic adenosine monophosphate), and enzyme reactions .
Pharmacokinetics
One study mentioned that cyp direct inhibition was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound may have been optimized for better bioavailability.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities and possess attractive applications in the fields of pharmaceutical and pesticide chemistry .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under mild, efficient, and operationally simple conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14(2)15-5-7-16(8-6-15)24-19(29)13-33-23-26-25-22-27(12-17-4-3-10-31-17)21(30)20-18(28(22)23)9-11-32-20/h3-11,14H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDBMMZSIBODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)


![1-(indolin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2963196.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)

![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
